Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is a complex organic compound with the molecular formula C₄₀H₂₈OP₂. It is known for its unique structure, which includes a xanthene core and two diphenylphosphine groups. This compound is primarily used in research and industrial applications due to its ability to act as a ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the diphenylphosphine groups onto the xanthene core .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted xanthene derivatives.
Scientific Research Applications
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps .
Comparison with Similar Compounds
Similar Compounds
Xantphos: Another xanthene-based ligand with similar applications in catalysis.
Dibenzo[b,d]furan-based ligands: Similar structure but with different electronic properties.
Diphenylphosphine oxide derivatives: Similar functional groups but different core structures.
Uniqueness
Benzo[kl]xanthene-6,8-diylbis(Diphenylphosphine) is unique due to its specific xanthene core, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
CAS No. |
261733-20-4 |
---|---|
Molecular Formula |
C40H28OP2 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(6-diphenylphosphanyl-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-10-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H28OP2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-14-25-35-34-24-13-15-29-27-28-37(40(38(29)34)41-39(35)36)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-28H |
InChI Key |
SLADUUFDDWXCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C5=C(C=CC=C5C6=C(O4)C(=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.